molecular formula C26H18ClN3O5 B11055438 2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate

2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate

Cat. No.: B11055438
M. Wt: 487.9 g/mol
InChI Key: IHVHSIQRNHNALW-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Furan Rings: The furan rings can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.

    Attachment of the 3-Chloro-2-methylphenyl Group: This step involves the nucleophilic substitution of a chloro group with a 3-chloro-2-methylphenylamine.

    Final Coupling: The final step involves coupling the intermediate with 2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of quinoxaline-2,3-diol derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, known for its anti-inflammatory properties.

    Quinoxaline Derivatives: Various quinoxaline derivatives with different substituents, each exhibiting unique biological activities.

Uniqueness

2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline core, combined with the furan rings and the 3-chloro-2-methylphenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H18ClN3O5

Molecular Weight

487.9 g/mol

IUPAC Name

[2-(3-chloro-2-methylanilino)-2-oxoethyl] 2,3-bis(furan-2-yl)quinoxaline-6-carboxylate

InChI

InChI=1S/C26H18ClN3O5/c1-15-17(27)5-2-6-18(15)28-23(31)14-35-26(32)16-9-10-19-20(13-16)30-25(22-8-4-12-34-22)24(29-19)21-7-3-11-33-21/h2-13H,14H2,1H3,(H,28,31)

InChI Key

IHVHSIQRNHNALW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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